molecular formula C16H17N3OS B12217484 N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12217484
M. Wt: 299.4 g/mol
InChI Key: FJGOFHOMHXBORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3OS/c1-10-11(2)21-16-14(10)15(18-9-19-16)17-8-12-4-6-13(20-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,17,18,19)

InChI Key

FJGOFHOMHXBORD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzylamine with a thieno[2,3-d]pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through various organic reactions, primarily involving the thieno[2,3-d]pyrimidine scaffold. The synthetic routes often include:

  • Cyclization Reactions : Utilizing precursors such as 4-methoxybenzylamine and appropriate thienopyrimidine derivatives.
  • Functionalization : Modifying the methyl and methoxy groups to enhance biological activity.

Anticancer Properties

Research indicates that N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : The compound acts as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.
  • Induction of Apoptosis : Studies have demonstrated that it can induce programmed cell death in tumor cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro and in vivo:

StudyObjectiveFindings
Study 1Evaluate anticancer activityInhibition of cell growth in breast cancer cell lines with IC50 values < 10 µM.
Study 2Assess anti-inflammatory effectsReduction of TNF-alpha levels by 40% in LPS-stimulated macrophages.
Study 3Investigate antimicrobial propertiesEffective against Staphylococcus aureus with MIC values < 50 µg/mL.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine
Compound Core Heteroatom Key Differences Biological Implications
Target Compound S (Thiophene) Higher lipophilicity and metabolic stability due to sulfur . Potential for enhanced target affinity in sulfur-dependent enzymes.
Furo[2,3-d]pyrimidine analogs (e.g., 12–15 in ) O (Furan) Reduced lipophilicity; oxygen may increase polarity and solubility . Lower membrane permeability but improved aqueous solubility for drug formulation.
Saturated vs. Aromatic Cores
Compound () Core Structure Impact
N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Partially saturated (tetrahydro) Reduced planarity may limit π-π stacking with aromatic residues in targets.
Target Compound Fully aromatic Optimal planar geometry for binding flat enzyme pockets (e.g., kinase ATP sites) .

Substituent Variations on the Thienopyrimidine Core

Compound (Evidence) Substituents Molecular Weight Key Observations
Target Compound 5,6-Dimethyl ~325–330 g/mol Methyl groups enhance steric bulk, potentially improving selectivity .
6-Bromo analog () 6-Bromo, 4-methoxyphenyl ~386 g/mol Bromine introduces steric hindrance; may enable cross-coupling reactions for further derivatization.
5-Phenyl analog () 5-Phenyl, 4-fluorobenzyl ~345 g/mol Phenyl group increases hydrophobicity; fluorine enhances electronegativity for hydrogen bonding .

Modifications on the 4-Amino Substituent

Aryl Group Variations
Compound (Evidence) Substituent on 4-Amine Key Properties Biological Data (if available)
Target Compound 4-Methoxybenzyl Electron-donating methoxy group enhances aryl ring interactions. N/A (inference from analogs).
4-Ethoxyphenyl analog () 4-Ethoxybenzyl Increased lipophilicity due to longer alkyl chain. Solubility likely reduced compared to methoxy .
3,4-Dichlorophenyl analog () 3,4-Dichlorophenyl Electron-withdrawing Cl groups reduce electron density. May reduce affinity for targets requiring electron-rich partners .
Non-Aromatic Substituents
Compound () Substituent Key Differences
N-(2,3-Dihydrobenzodioxin-2-ylmethyl) Dihydrobenzodioxin-methyl Oxygen-rich bicyclic group improves solubility but may reduce CNS penetration .

Solubility and Melting Points

Compound (Evidence) Melting Point (°C) Solubility Insights
Target Compound Not reported Likely low due to aromaticity; may require formulation aids.
N-(4-Methoxyphenyl)-7-methyl-tetrahydrobenzo-thienopyrimidine () 140–142 Higher crystallinity due to saturated core .
N-Butyl-furopyrimidine () 65–67 Lower melting point suggests improved solubility .

Biological Activity

N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases and its applications in cancer therapy. This article reviews its synthesis, biological activity, and potential therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core substituted with a methoxyphenyl group. The synthesis typically involves multi-step organic reactions that include cyclization to form the thienopyrimidine core and subsequent modifications to introduce the methoxyphenyl group.

1. Inhibition of Kinases

Research has identified this compound as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1). In vitro studies demonstrated that this compound effectively inhibited FGFR1 activity, which is crucial for various cellular processes including proliferation and differentiation. The IC50 value for FGFR1 inhibition was reported at 0.04 μmol, comparable to standard inhibitors like celecoxib .

2. Anti-Cancer Activity

The compound has shown promising anti-cancer properties in various studies. For instance, it was tested against breast cancer cell lines MCF-7 and MDA-MB-231, exhibiting significant anti-proliferative effects. The IC50 values were determined to be 13.42 μg/mL for MCF-7 cells and 28.89 μg/mL for MDA-MB-231 cells, indicating selective toxicity against cancerous cells while sparing normal cells .

3. Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has been evaluated for its anti-inflammatory activity. It significantly suppressed cyclooxygenase-2 (COX-2) expression in RAW264.7 macrophage cells, suggesting a dual role in both inhibiting tumor growth and reducing inflammation .

Case Study 1: FGFR1 Inhibition

A study conducted using molecular docking techniques demonstrated that this compound binds effectively to the ATP-binding site of FGFR1, leading to inhibition of its kinase activity. This study highlights the potential of this compound as a targeted therapy for cancers driven by FGFR signaling pathways .

Case Study 2: Anti-Cancer Efficacy

In vivo studies on mice implanted with MCF-7 tumors showed that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Research Findings Summary Table

Activity IC50 Value Target Reference
FGFR1 Inhibition0.04 μmolFGFR1
Anti-Proliferative (MCF-7)13.42 μg/mLBreast Cancer
Anti-Proliferative (MDA-MB)28.89 μg/mLBreast Cancer
COX-2 Inhibition0.04 μmolCOX-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.